molecular formula C22H17NO4 B2550893 N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 868153-70-2

N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2550893
CAS No.: 868153-70-2
M. Wt: 359.381
InChI Key: RCAIKGYNACNYSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products of these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) .

Safety and Hazards

The compound’s toxicity and potential hazards would be studied. This could involve looking at its LD50 (the lethal dose for 50% of a population), as well as any safety precautions that need to be taken when handling it .

Future Directions

This could involve looking at potential applications for the compound, or ways that its synthesis could be improved .

Properties

IUPAC Name

N-(2-benzoylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21(15-8-2-1-3-9-15)16-10-4-5-11-17(16)23-22(25)20-14-26-18-12-6-7-13-19(18)27-20/h1-13,20H,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAIKGYNACNYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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